(2R)-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid
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Overview
Description
(2R)-2-{[3-(4-CHLORO-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID is a synthetic organic compound that features a chiral center, an indole moiety, and a phenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[3-(4-CHLORO-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods.
Chlorination: The indole ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated indole is reacted with a propanoic acid derivative to form the amide bond.
Chiral Center Introduction: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the carbonyl group or the indole ring.
Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbonyl group or indole ring.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and its reactivity in various chemical transformations.
Biology
In biological research, the compound may be investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine
Medicinal chemistry research may explore the compound’s potential as a drug candidate, particularly for its interactions with specific biological targets.
Industry
In industrial applications, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-{[3-(4-CHLORO-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID would depend on its specific biological target. Generally, compounds with indole moieties can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-{[3-(4-BROMO-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID
- (2R)-2-{[3-(4-METHYL-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID
Uniqueness
The presence of the chlorine atom in the indole ring may confer unique reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C19H17ClN2O3 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
(2R)-2-[3-(4-chloroindol-1-yl)propanoylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C19H17ClN2O3/c20-15-7-4-8-16-14(15)9-11-22(16)12-10-17(23)21-18(19(24)25)13-5-2-1-3-6-13/h1-9,11,18H,10,12H2,(H,21,23)(H,24,25)/t18-/m1/s1 |
InChI Key |
HJHBBYBVYRSCTQ-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)CCN2C=CC3=C2C=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
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